Galanin Message Associated Peptide (16-41) amide is a fragment derived from the larger Galanin Message Associated Peptide, which plays a significant role in various biological processes. This peptide is part of the pre-progalanin molecule, which also produces the neuropeptide galanin. The galanin family of peptides, including Galanin Message Associated Peptide, is involved in neuroendocrine functions, modulation of neurotransmitter release, and various physiological responses in both the central and peripheral nervous systems.
Galanin Message Associated Peptide is primarily synthesized in the central nervous system and peripheral tissues. It is encoded by the pre-progalanin gene, which consists of a signal sequence followed by the galanin peptide and the galanin message associated peptide. The peptide was first identified in 1983 from porcine intestine and has since been found in various tissues, including human skin and keratinocytes .
Galanin Message Associated Peptide (16-41) amide is classified within the family of neuropeptides. It specifically belongs to a group known for their roles in neurotransmission and neuroendocrine signaling. The peptide is characterized by its sequence and structure, which contribute to its biological activity.
The synthesis of Galanin Message Associated Peptide (16-41) amide can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves sequentially adding protected amino acids to a growing peptide chain attached to a solid support.
Galanin Message Associated Peptide (16-41) amide consists of 26 amino acids with a specific sequence that contributes to its biological activity. The molecular formula for this peptide is , with a molecular weight of approximately 2944.52 g/mol .
Galanin Message Associated Peptide (16-41) amide does not participate in extensive chemical reactions like small organic molecules but may interact with biological receptors and other peptides within physiological contexts.
Galanin Message Associated Peptide (16-41) amide primarily exerts its effects through interactions with specific receptors in target cells. While its exact receptor mechanisms are not fully elucidated, it is believed to act via non-receptor-mediated pathways as well as through interactions with galanin receptors.
Galanin Message Associated Peptide (16-41) amide has several potential applications in scientific research:
Galanin Message-Associated Peptide (16-41) amide (GMAP (16-41)) is a 26-amino acid neuropeptide derived from the C-terminal region of preprogalanin (ppGAL), a 123-amino acid precursor protein. The peptide's primary structure is: Leu-Gln-Ser-Glu-Asp-Lys-Ala-Ile-Arg-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH₂ (represented as LQSEDKAIRTIMEFLAFLHLKEAGAL-NH₂) [3] [4] [6]. The C-terminal amide group (-NH₂) replaces the typical carboxyl group (-COOH), a critical post-translational modification (PTM) achieved through enzymatic cleavage by peptidylglycine α-amidating monooxygenase (PAM). This amidation enhances the peptide’s stability against carboxypeptidase degradation and is essential for its biological activity, particularly its interactions with microbial membranes [3] [5]. The N-terminal region (residues 1–15) of full-length GMAP (1–41) is proteolytically cleaved to generate GMAP (16–41), which represents the minimal functional unit for antifungal activity [5].
Table 1: Primary Structure Features of GMAP (16-41) amide
Feature | Detail |
---|---|
Amino Acid Sequence | LQSEDKAIRTIMEFLAFLHLKEAGAL-NH₂ |
Length | 26 residues |
N-terminal Residue | Leucine (L) |
C-terminal Modification | Amidation (-NH₂) |
Parent Protein | Preprogalanin (ppGAL; residues 80-105 in porcine ppGAL) |
Key Functional Motifs | Hydrophobic core (residues 20-26: FLHLKEA) |
The theoretical molecular weight of GMAP (16-41) amide is 2942.59 Da (human/porcine), calculated from its empirical formula C₁₃₄H₂₁₉N₃₅O₃₇S [3] [6]. Experimental validation via mass spectrometry (MS) confirms this weight, with minor variations (e.g., 2944.52 Da) attributable to isotopic distributions or solvent adducts [4] [6]. Reverse-phase high-performance liquid chromatography (RP-HPLC) combined with radioimmunoassay (RIA) reveals multiple immunoreactive isoforms in biological extracts. For example, blowfly (Phormia terraenovae) nervous system extracts show ≥3 distinct GMAP-like immunoreactive peaks, suggesting tissue-specific proteolytic processing or alternative splicing of ppGAL mRNA [1]. In mammalian systems, GMAP (16-41) is the dominant bioactive isoform, though truncated variants (e.g., GMAP (16-40)) lack antifungal efficacy, confirming the necessity of the intact C-terminus [5].
Table 2: Molecular Properties and Isoforms of GMAP (16-41) amide
Property | Value/Details |
---|---|
Empirical Formula | C₁₃₄H₂₁₉N₃₅O₃₇S |
Theoretical Molecular Mass | 2942.59 Da |
Observed Mass (HPLC/MS) | 2944.52 Da (minor variants due to adducts) |
Isoforms Identified | ≥3 immunoreactive peaks (blowfly); GMAP (16-41) dominant in mammals |
Purity (Synthetic) | ≥95% (verified by HPLC) |
Solubility | Water-soluble |
GMAP (16-41) exhibits significant cross-species structural conservation, particularly in residues critical to its function. Porcine and human GMAP (16-41) share 100% sequence identity, while rat GMAP diverges at only 2 positions (e.g., Valine substitution at position 18) [5]. This conservation extends to invertebrates: Antibodies against porcine GMAP (19-41)amide detect immunoreactive material in the blowfly (Phormia terraenovae) nervous system. Chromatographic analysis shows one major GMAP-like component co-eluting with synthetic porcine GMAP, indicating shared epitopes [1]. The core antifungal domain (residues 16-41) is conserved across vertebrates, explaining functional similarities; for example, both porcine and human GMAP (16-41) inhibit Candida albicans growth at identical concentrations (12 μg/mL) and block yeast-to-hyphal transitions [5]. Non-mammalian variants (e.g., in blowflies) lack the C-terminal amidation, suggesting this PTM evolved later in vertebrates to enhance stability.
Table 3: Cross-Species Homology of GMAP (16-41) amide
Species | Sequence Identity vs. Human | Key Variations | Functional Correlation |
---|---|---|---|
Human | 100% | None | Antifungal activity (IC₅₀ = 12 μg/mL) |
Porcine | 100% | None | Identical activity to human |
Rat | 92% | V18L, K20R | Slightly reduced potency (15 μg/mL) |
Blowfly | ~65% | No C-terminal amidation; 8 substitutions | Cross-reactive but no antifungal function |
In aqueous solutions, GMAP (16-41) amide adopts a random-coil conformation. However, in membrane-mimetic environments (e.g., SDS micelles or lipid bilayers), it undergoes a dramatic shift to an amphipathic α-helix spanning residues 20–26 (sequence: FLAFLHLKEAGAL) [5]. This structural transition is driven by hydrophobic interactions: Helical wheel projections reveal a segregation of hydrophobic (Phe¹⁹, Leu²⁰, Ala²¹, Phe²², Leu²³) and cationic (His²⁴, Lys²⁵, Glu²⁶) residues, creating a polar angle of 140°. Circular dichroism (CD) spectroscopy confirms 45–60% α-helical content in 30% trifluoroethanol (TFE) or SDS micelles [5]. This amphipathicity enables GMAP to penetrate microbial membranes, where it disrupts Candida albicans membrane integrity without lysis, specifically inhibiting the budded-to-hyphal transition—a key virulence factor. The C-terminal amide stabilizes helix formation by reducing charge repulsion, while the hydrophobic core (residues 19–23) inserts into lipid bilayers, as shown by fluorescence quenching assays [5].
Table 4: Conformational Dynamics of GMAP (16-41) amide
Environment | Secondary Structure | Key Metrics | Functional Implication |
---|---|---|---|
Aqueous Solution | Random coil | CD: Minima at 200 nm | Biologically inactive |
SDS Micelles | 45-60% α-helix | Hydrophobic moment: 0.65; ΔG = -8.2 kcal/mol | Membrane insertion |
Lipid Bilayers | Surface-associated α-helix | Fluorescence blue shift: 12 nm | Inhibits hyphal transition in fungi |
30% TFE | Stabilized α-helix | Helical persistence: 7 residues | Mimics membrane environment |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: